REACTION_SMILES
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[Br:1][c:2]1[n:3][cH:4][c:5]([C:8](=[O:9])[OH:10])[cH:6][cH:7]1.[CH2:11]([CH3:12])[O:13][C:14]([N:15]1[c:16]2[c:17]([cH:18][cH:19][cH:20][cH:21]2)[CH:22]=[CH:23][CH:24]1[O:25][CH2:26][CH3:27])=[O:28].[CH3:29][CH2:30][OH:31].[Cl:32][CH2:33][Cl:34]>>[Br:1][c:2]1[n:3][cH:4][c:5]([C:8]([O:9][CH2:11][CH3:12])=[O:10])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(Br)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N1c2ccccc2C=CC1OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CCOC(=O)c1ccc(Br)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |